![molecular formula C10H10ClNO2 B3083251 Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate CAS No. 113896-03-0](/img/structure/B3083251.png)
Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate
Overview
Description
“Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically active properties .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in the chemical community . For instance, the Fischer indole synthesis of hydrazine 9 using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .Chemical Reactions Analysis
The Fischer indole synthesis of hydrazine 9 using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole . This suggests that “Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate” might undergo similar reactions.Scientific Research Applications
Synthesis and Chemical Properties
Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound with various applications in scientific research, particularly in synthetic chemistry. Its properties and synthesis methods have been explored in several studies:
Synthesis in Pesticide Production : An improved synthesis method for 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate in the production of the pesticide Indoxacarb, has been developed. This synthesis involves a series of reactions starting from 3-chloropropionyl chloride and chlorobenzene, leading to the target compound with a yield of 53% (Li-Xia Jing, 2012).
Derivative Formation with N-Bromosuccinimide : Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate was converted to different esters using N-bromosuccinimide, demonstrating its reactivity and potential for creating varied compounds (H. Irikawa et al., 1989).
Molecular Docking Studies : A series of new 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids were synthesized for molecular docking studies, indicating its role in drug discovery and design (G. Ganga Reddy et al., 2022).
Biocatalytic Synthesis : Bacillus cereus WZZ006 strain was used for the biocatalytic synthesis of (S)-5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylic acid methyl ester, an indoxacarb intermediate. This demonstrates the potential for environmentally friendly synthesis methods (Yinjun Zhang et al., 2019).
Preparation as HIV NNRTI Intermediate : The compound was synthesized as a key intermediate in the preparation of phosphoindole inhibitors for HIV, showcasing its role in medicinal chemistry (B. Mayes et al., 2010).
Spectroscopic and Computational Studies : Investigation into the ground state geometry, molecular properties, and electronic structure of methyl 1H-indol-5-carboxylate, a related compound, has been reported, indicating its importance in material science (R. Srivastava et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate, also known as 1H-Indole-2-carboxylic acid, 5-chloro-2,3-dihydro-, methyl ester, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These changes can lead to the treatment of various disorders in the human body .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of indole derivatives .
properties
IUPAC Name |
methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10(13)9-5-6-4-7(11)2-3-8(6)12-9/h2-4,9,12H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAJCOHYHSXZFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(N1)C=CC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2,3-dihydro-1H-indole-2-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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